![molecular formula C18H22N2 B1364734 [(4-Methylphenyl)phenylmethyl]piperazine CAS No. 68240-63-1](/img/structure/B1364734.png)

[(4-Methylphenyl)phenylmethyl]piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

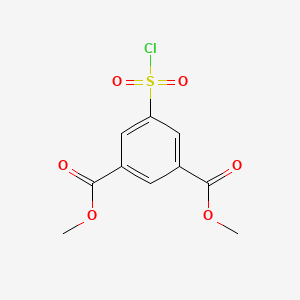

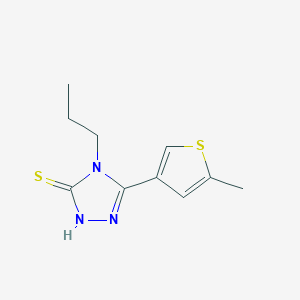

“[(4-Methylphenyl)phenylmethyl]piperazine” is a compound with the molecular formula C18H22N2 . It is used for proteomics research.

Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a focus of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular weight of this compound is 266.38 g/mol . The monoisotopic mass is 266.178314 Da .

Chemical Reactions Analysis

Piperazine derivatives have been synthesized through various reactions, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .

Physical And Chemical Properties Analysis

The molecular formula of this compound is C18H22N2 . Its molecular weight is 266.38 g/mol .

Scientific Research Applications

Biotransformation of Piperazine Derivatives

Piperazine derivatives, including Meclozine which is structurally related to [(4-Methylphenyl)phenylmethyl]piperazine, undergo complex biotransformation in the human body. After oral administration, numerous compounds were isolated from human urine and feces, indicating extensive metabolic processing. These metabolites, identified through spectral data comparison with synthetic reference compounds, highlight the diverse pathways of biotransformation of piperazine derivatives in the human body (Goenechea et al., 1988).

Applications in Material Science

Flame Retardant Application

Piperazine-phosphonates show great potential in flame retardant applications, particularly on cotton fabric. Research investigating the thermal decomposition of cotton fabric treated with these derivatives helps understand their mode of action. Various analytical techniques, such as ATR-IR, TGA–FTIR spectroscopy, and Py-GC/MS, have been employed to study the chemical functional groups of these chemicals on the surface of the treated fabrics, offering insights into their efficacy as flame retardants (Nguyen et al., 2014).

Therapeutic Applications

Anticonvulsant and Antimicrobial Activities

Piperazine derivatives have been synthesized and evaluated for their potential anticonvulsant and antimicrobial activities. Compounds created from the reaction of substituted piperazine derivatives with various agents have shown promise in in vivo tests for neurological deficits and in vitro tests against bacteria and fungi. This indicates the potential of piperazine derivatives in developing new anticonvulsant and antimicrobial agents (Aytemir et al., 2004).

Antiproliferative and Differentiation Activities in Leukemia

Certain piperazine derivatives have been tested for their ability to inhibit cell proliferation and induce erythroid differentiation in K-562 human chronic myelogenous leukemia cells. Among these, specific piperazine and triphenyl derivatives have shown inhibition of cell proliferation, illustrating their potential as therapeutic agents in cancer treatment (Saab et al., 2013).

Chemical Synthesis and Stability

Synthesis and Evaluation of Novel Derivatives

The synthesis and evaluation of new piperazine derivatives for various applications, including insecticides, antimicrobial agents, and anticancer agents, demonstrate the versatility and potential of these compounds in various fields. These studies involve the creation of novel compounds and assessment of their efficacy in specific applications, ranging from pest control to disease treatment (Kumar et al., 2017).

Mechanism of Action

While the specific mechanism of action for [(4-Methylphenyl)phenylmethyl]piperazine is not mentioned in the search results, piperazine, a related compound, is known to be a GABA receptor agonist. Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

properties

IUPAC Name |

1-[(4-methylphenyl)-phenylmethyl]piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2/c1-15-7-9-17(10-8-15)18(16-5-3-2-4-6-16)20-13-11-19-12-14-20/h2-10,18-19H,11-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRAIVZSSYJVWOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)N3CCNCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396607 |

Source

|

| Record name | 1-[(4-Methylphenyl)(phenyl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68240-63-1 |

Source

|

| Record name | 1-[(4-Methylphenyl)phenylmethyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68240-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Methylphenyl)(phenyl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]sulfonyl-N,N-dimethylmethanimidamide](/img/structure/B1364660.png)

![3-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1364689.png)

![2-[1-Cyano-2-(2,4-dichlorophenyl)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1364696.png)

![2-(2,4-dinitrophenyl)-N-[(2-fluorophenyl)methoxy]cyclohexan-1-imine](/img/structure/B1364697.png)

![Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanimine](/img/structure/B1364701.png)